4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-formyl-4-methoxyphenylboronic acid with an appropriate isoquinoline derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(3-Carboxy-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Reduction: 4-(3-Hydroxymethyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-4-methoxyphenylboronic acid: Shares the formyl and methoxy groups but lacks the isoquinoline and benzoate moieties.
4-Formyl-3-methoxyphenylboronic acid: Similar structure but different positioning of the formyl and methoxy groups.
Uniqueness
4-(3-Formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
651030-51-2 |
---|---|
Molecular Formula |
C25H19NO5 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[4-(3-formyl-4-methoxyphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C25H19NO5/c1-29-21-12-11-17(13-18(21)15-27)20-14-26-24(30-2)19-9-6-10-22(23(19)20)31-25(28)16-7-4-3-5-8-16/h3-15H,1-2H3 |
InChI Key |
SJILRLUGCFNALX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)OC(=O)C4=CC=CC=C4)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.